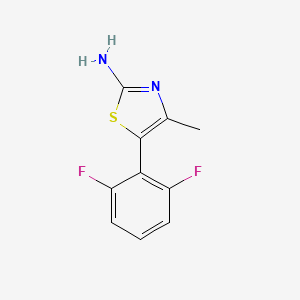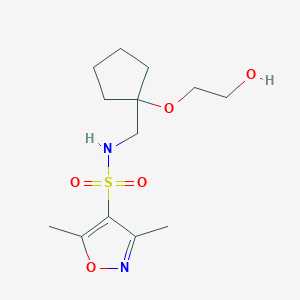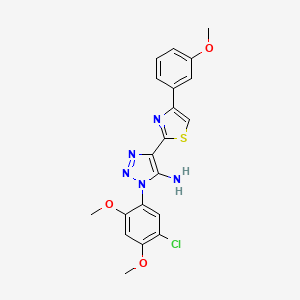
(1,1-Dioxo-2,3-dihydrothiophen-3-yl) 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1,1-Dioxo-2,3-dihydrothiophen-3-yl) 4-methylbenzenesulfonate” is a chemical compound with the molecular formula C11H12O5S2 . It is used in various applications, and its characteristics, safety, usage, and more are covered in the overall knowledge and encyclopedia .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. The exact process is not detailed in the available resources .Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C11H12O5S2. The InChI string, which represents the structure of the molecule, is "InChI=1S/C11H12O5S2/c1-9-2-4-11 (5-3-9)18 (14,15)16-10-6-7-17 (12,13)8-10/h2-7,10H,8H2,1H3" . This provides a detailed representation of the molecule’s structure.Chemical Reactions Analysis
The chemical reactions involving “(1,1-Dioxo-2,3-dihydrothiophen-3-yl) 4-methylbenzenesulfonate” are complex and depend on the conditions and reactants used. The exact reactions are not detailed in the available resources .Physical And Chemical Properties Analysis
This compound has a molecular weight of 288.3 g/mol . It has a computed XLogP3-AA value of 1, indicating its lipophilicity . It has no hydrogen bond donors and has 5 hydrogen bond acceptors . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 288.01261583 g/mol . The topological polar surface area is 94.3 Ų , and it has a heavy atom count of 18 . The complexity of the molecule is computed to be 513 .Scientific Research Applications
- Antimicrobial Properties DMTS exhibits antimicrobial activity, making it relevant for research in infectious diseases. Its ability to inhibit microbial growth could be explored for developing novel antibiotics or antiseptics.
- Researchers have investigated DMTS for its analgesic (pain-relieving) and anti-inflammatory properties. Understanding its mechanisms of action could lead to the development of new pain management strategies .
- Preliminary studies suggest that DMTS might have antihypertensive effects. Further research could explore its impact on blood pressure regulation and cardiovascular health .
- DMTS has been studied as a potential antitumor agent. Investigating its impact on cancer cell growth, apoptosis, and tumor progression could provide valuable insights for cancer therapy .
- In material science and engineering, DMTS is used as an inhibitor of metal corrosion. Researchers study its protective effects on metal surfaces to enhance durability and prevent degradation .
Analgesic and Anti-Inflammatory Effects
Antihypertensive Potential
Antitumor Activity
Corrosion Inhibition
Light-Emitting Diodes (LEDs)
These diverse applications highlight the versatility of DMTS and underscore its potential impact across various scientific fields. Researchers continue to explore its properties and applications, aiming to unlock its full potential for the benefit of society. 🌟
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(1,1-dioxo-2,3-dihydrothiophen-3-yl) 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5S2/c1-9-2-4-11(5-3-9)18(14,15)16-10-6-7-17(12,13)8-10/h2-7,10H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYGBRLGVYMXRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CS(=O)(=O)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,1-Dioxo-2,3-dihydrothiophen-3-yl) 4-methylbenzenesulfonate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Tert-butyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2377333.png)

![6-Propyl-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol](/img/structure/B2377336.png)


![4-{[1-(3-bromobenzoyl)pyrrolidin-2-yl]methoxy}-N-cyclopropylbenzamide](/img/structure/B2377345.png)
![N-(4-ethylphenyl)-2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2377346.png)


![2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2377351.png)
![N-(1-cyanocyclopentyl)-2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B2377352.png)
![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide](/img/structure/B2377353.png)